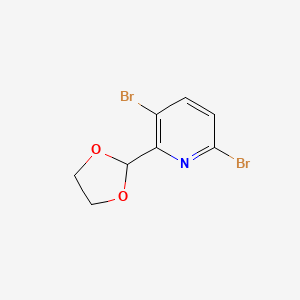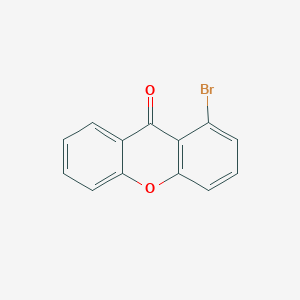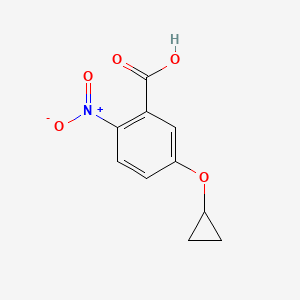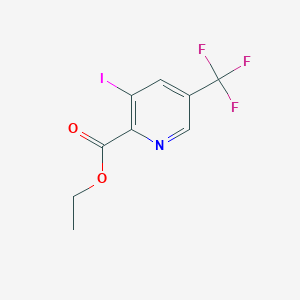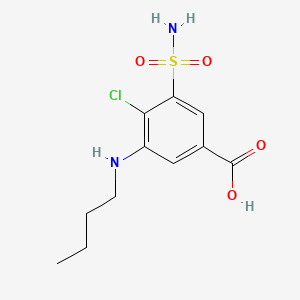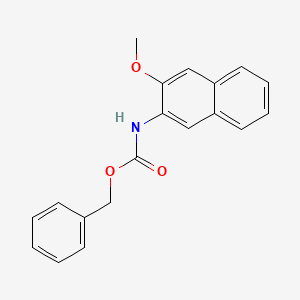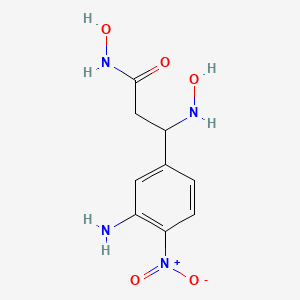![molecular formula C25H23BrN2OS B13983659 2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)
2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a complex organic compound with a unique structure that includes a thiophene ring, a bromine atom, and a malononitrile group.
Preparation Methods
The synthesis of 2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves multiple steps, starting with the preparation of key intermediates such as 5-bromo-2-thiophenecarboxaldehyde . The synthetic route may include the following steps:
Synthesis of 5-bromo-2-thiophenecarboxaldehyde: This intermediate can be prepared by bromination of 2-thiophenecarboxaldehyde.
Formation of the indene derivative: The indene derivative can be synthesized through a series of reactions involving the condensation of 5-bromo-2-thiophenecarboxaldehyde with other reagents.
Final condensation: The final step involves the condensation of the indene derivative with malononitrile under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has a wide range of scientific research applications, including:
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Organic Electronics: It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a building block for drug development.
Photocatalysis: It is explored for its photocatalytic properties in hydrogen evolution and other photochemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its interaction with molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer processes, making it effective in applications like photocatalysis and organic electronics. The presence of the bromine atom and malononitrile group also contributes to its reactivity and potential biological activity.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile stands out due to its unique combination of functional groups and electronic properties. Similar compounds include:
5-bromo-2-thiophenecarboxaldehyde: An intermediate used in the synthesis of the target compound.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: A compound with similar thiophene-based structure used in photocatalysis.
Properties
Molecular Formula |
C25H23BrN2OS |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[2-[[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C25H23BrN2OS/c1-3-5-8-16(4-2)11-17-12-19(30-25(17)26)13-22-23(18(14-27)15-28)20-9-6-7-10-21(20)24(22)29/h6-7,9-10,12-13,16H,3-5,8,11H2,1-2H3 |
InChI Key |
NDINSVBBAYQCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)C=C2C(=C(C#N)C#N)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


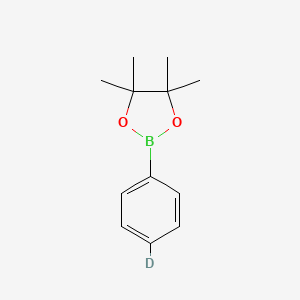
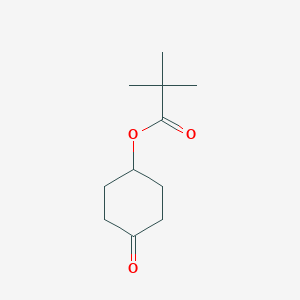
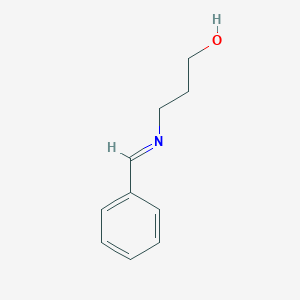
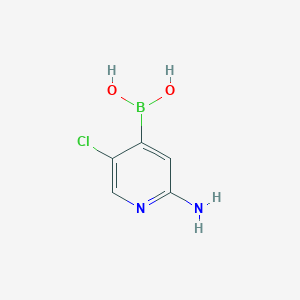
![1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
